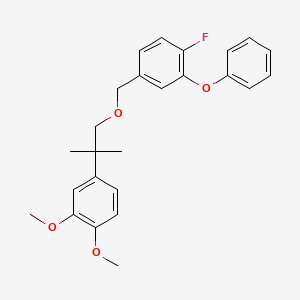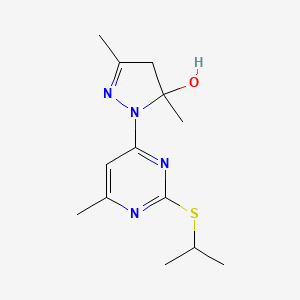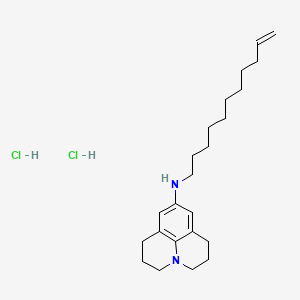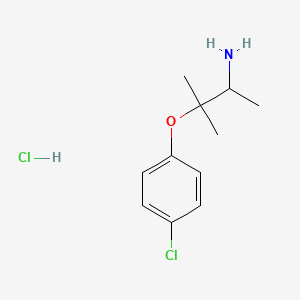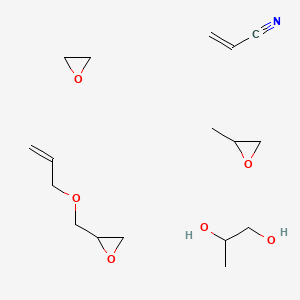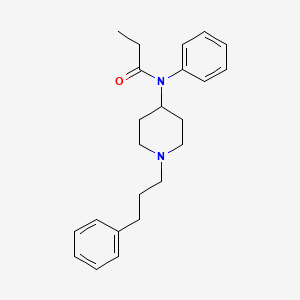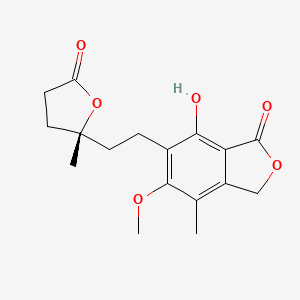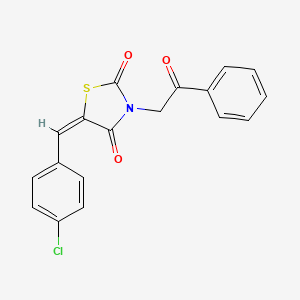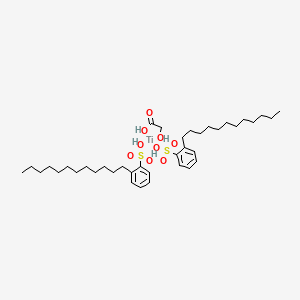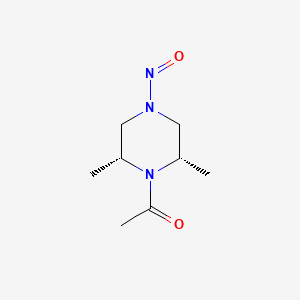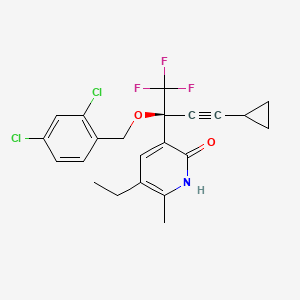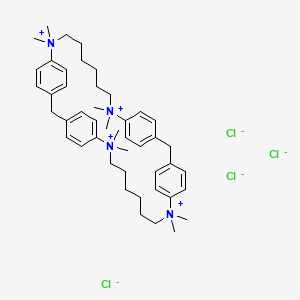
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride is a complex organic compound known for its unique structure and properties. This compound is characterized by its multiple methyl groups and tetraazoniapentacyclic framework, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride involves multiple steps, including the formation of the pentacyclic core and the introduction of methyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,7,14,14-Tetramethyl-7,14-diazaheptacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride
- 7,7,14,14,24,24-Hexamethyl-7,14,24-triazahexacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride
Uniqueness
The uniqueness of 7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride lies in its highly methylated structure and tetraazoniapentacyclic framework. These features confer specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
92901-70-7 |
|---|---|
Molekularformel |
C46H68Cl4N4 |
Molekulargewicht |
818.9 g/mol |
IUPAC-Name |
7,7,14,14,24,24,31,31-octamethyl-7,14,24,31-tetrazoniapentacyclo[30.2.2.23,6.215,18.220,23]dotetraconta-1(34),3(42),4,6(41),15(40),16,18(39),20,22,32,35,37-dodecaene;tetrachloride |
InChI |
InChI=1S/C46H68N4.4ClH/c1-47(2)33-13-9-10-14-34-48(3,4)44-29-21-41(22-30-44)38-42-23-31-46(32-24-42)50(7,8)36-16-12-11-15-35-49(5,6)45-27-19-40(20-28-45)37-39-17-25-43(47)26-18-39;;;;/h17-32H,9-16,33-38H2,1-8H3;4*1H/q+4;;;;/p-4 |
InChI-Schlüssel |
AEQNCJVEJSFDJR-UHFFFAOYSA-J |
Kanonische SMILES |
C[N+]1(CCCCCC[N+](C2=CC=C(CC3=CC=C(C=C3)[N+](CCCCCC[N+](C4=CC=C(CC5=CC=C1C=C5)C=C4)(C)C)(C)C)C=C2)(C)C)C.[Cl-].[Cl-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



